Heptanal, 2,2-dimethyl-5-oxo-
Description
Contextualization within Oxo-Aldehyde Chemistry and Polyfunctional Organic Compounds
The synthesis of aldehydes is a cornerstone of industrial organic chemistry, with the hydroformylation process, also known as the oxo process, being a prominent method. wiley.comvedantu.comlibretexts.org This process involves the reaction of an alkene with carbon monoxide and hydrogen to form an aldehyde, significantly increasing the carbon chain length. vedantu.comtsijournals.com The resulting aldehydes are valuable intermediates for the production of a wide array of other chemicals. wiley.comtsijournals.com
Heptanal (B48729), 2,2-dimethyl-5-oxo- is classified as a polyfunctional organic compound, meaning it possesses more than one functional group within its molecular structure. nih.govgoogle.comlibretexts.org The presence of both an aldehyde and a ketone group imparts a dual reactivity to the molecule. The synthesis of such polyfunctional compounds can often be complex, sometimes requiring multiple steps and specialized procedures to achieve the desired structure in good yield. google.com These compounds are valuable in various chemical applications, including as metal complexing agents and cross-linking agents for polymers. google.com
Significance of Multifunctional Carbonyl Compounds in Chemical Synthesis and Mechanistic Studies
Multifunctional carbonyl compounds, such as those containing both aldehyde and ketone functionalities, are pivotal building blocks in organic synthesis. researchgate.net Their varied reactivity allows for a wide range of chemical transformations. The development of catalytic methods for their synthesis has been a significant area of research. researchgate.net
Mechanistic studies are crucial for understanding the reactivity of these complex molecules. cam.ac.ukacs.org Such studies, which can involve kinetics, spectroscopy, and computational chemistry, provide insights into reaction pathways and the intermediates formed. cam.ac.ukacs.orgresearchgate.net This understanding is essential for developing chemoselective reactions, where one functional group can be reacted while another is preserved. acs.org For instance, the selective reduction of one carbonyl group in the presence of another is a common challenge and a key area of investigation. acs.org
Overview of Research Trajectories Pertaining to Branched Heptanals with Ketone Functionality
Research into branched-chain aldehydes and ketones is an active area of investigation. While specific research on Heptanal, 2,2-dimethyl-5-oxo- is not extensively documented in publicly available literature, studies on structurally related compounds highlight the scientific interest in this class of molecules. For example, research has been conducted on compounds such as 2,2-dimethyl-5-oxohexanal and (2R)-2-methyl-5-oxoheptanal. nih.govnih.gov
Furthermore, more complex structures containing a dimethyl-oxoheptanal moiety have been synthesized as intermediates in the total synthesis of natural products, such as the synthesis of (2RS,3SR,4RS,5RS)-3,5-bis(benzyl-oxy)-2,4-dimethyl-6-oxoheptanal. epfl.ch Additionally, a related compound, 4-methyl-4-nitro-5-oxoheptanal, has been identified in the ethanolic extract of Elaeocarpus serratus seeds through GC-MS analysis, suggesting potential natural sources or transformation pathways for such structures. researchgate.net These examples underscore the relevance of branched heptanals with ketone functionality in both synthetic and natural product chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-5-oxoheptanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-8(11)5-6-9(2,3)7-10/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNFKGGPXNTWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439533 | |
| Record name | Heptanal, 2,2-dimethyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89546-32-7 | |
| Record name | Heptanal, 2,2-dimethyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Dimethyl 5 Oxoheptanal and Its Structural Analogs
Strategic Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 2,2-dimethyl-5-oxoheptanal, the primary challenge lies in the presence of two carbonyl functionalities—an aldehyde and a ketone—and a quaternary carbon center at the alpha position to the aldehyde.
A logical retrosynthetic disconnection is the carbon-carbon bond between C4 and C5. This bond can be formed through a nucleophilic addition of an acyl anion equivalent to a suitable electrophile. This leads to two key precursor fragments: a synthon for the 2,2-dimethylpropanal moiety and a synthon for a butanone derivative.
Another key disconnection can be made at the C2-C3 bond, which could be formed via an alkylation reaction. This approach would involve the alkylation of a pre-formed keto-aldehyde or a protected precursor.
Based on these disconnections, several key precursors can be identified:
Pivalaldehyde (2,2-dimethylpropanal): This would serve as the source of the 2,2-dimethyl-aldehyde fragment.
Methyl vinyl ketone or a related Michael acceptor: These are common precursors in reactions that form 1,4-dicarbonyl compounds. wikipedia.org
A protected 4-halobutanal derivative: This could be used in an alkylation strategy.
A 1,2-diol precursor: Selective oxidation of a diol could yield the desired keto-aldehyde. researchgate.net
The choice of precursors is dictated by the forward synthetic strategy, aiming for high yields and selectivity.
Targeted Synthetic Routes to the 2,2-Dimethyl-5-oxoheptanal Core Structure
The formation of the 1,4-dicarbonyl core of 2,2-dimethyl-5-oxoheptanal is a significant synthetic challenge. spcmc.ac.in The Stetter reaction is a particularly relevant method for synthesizing 1,4-dicarbonyl compounds. wikipedia.orgwiley.com This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophilic catalyst such as a thiazolium salt or cyanide. wikipedia.orgspcmc.ac.in
In the context of synthesizing 2,2-dimethyl-5-oxoheptanal, a potential Stetter reaction could involve the coupling of pivalaldehyde with ethyl vinyl ketone. The use of a thiazolium salt catalyst is crucial when working with aliphatic aldehydes like pivalaldehyde to avoid side reactions such as aldol (B89426) condensation. spcmc.ac.in
Table 1: Potential Stetter Reaction for 2,2-Dimethyl-5-oxoheptanal Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Pivalaldehyde | Ethyl vinyl ketone | Thiazolium salt | 2,2-Dimethyl-5-oxoheptanal |
This reaction directly assembles the carbon skeleton and installs the two carbonyl groups in the desired positions. The reaction is an example of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to become nucleophilic. wikipedia.org
An alternative strategy involves the synthesis of a diol precursor, followed by selective oxidation. For instance, a diol with hydroxyl groups at the C1 and C5 positions could be a viable intermediate. The challenge then becomes the selective oxidation of the primary alcohol to an aldehyde and the secondary alcohol to a ketone.
Modern oxidation methods offer solutions to this challenge. For example, TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) based oxidation systems can be highly selective. cmu.edu The choice of co-oxidant and reaction conditions can be tuned to favor the oxidation of a primary alcohol over a secondary one, or vice-versa. cmu.edu The oxidation of vicinal diols to α-hydroxyketones is a well-established transformation, and similar principles can be applied to non-vicinal diols. researchgate.netcore.ac.ukstanford.eduresearchgate.net
Another approach is the oxidation of a suitable diol using a palladium catalyst. stanford.edu These methods can exhibit high chemo- and regioselectivity, which is essential for complex molecules with multiple functional groups. researchgate.netstanford.edu
The formation of the α,α-dimethyl group can be achieved through various alkylation techniques. One approach is the direct alkylation of an enolate. lumenlearning.comchemistrysteps.comlibretexts.orgpressbooks.pub For instance, a ketone with an enolizable proton at the alpha position can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with an alkyl halide. lumenlearning.comchemistrysteps.comlibretexts.org To introduce two methyl groups, this process would need to be performed sequentially.
Alternatively, a pre-functionalized fragment containing the gem-dimethyl group can be used. For example, a Grignard reagent derived from a 2,2-dimethylpropyl halide could be added to an appropriate electrophile. The synthesis of α-substituted aldehydes can also be achieved through the metalloenamine method. orgsyn.org
The ethyl group at the C6 position could be introduced via alkylation of a ketone enolate. lumenlearning.comchemistrysteps.comlibretexts.orgpressbooks.pub The regioselectivity of this alkylation would need to be carefully controlled to ensure the formation of the desired constitutional isomer.
Functional group interconversions are essential for refining the structure of the target molecule. For example, if a synthetic route leads to a nitrile or an ester instead of an aldehyde, these groups can be converted to the aldehyde functionality.
The reduction of an ester to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. beilstein-journals.org Similarly, nitriles can be reduced to aldehydes using DIBAL-H or other suitable reducing agents.
Another relevant interconversion is the hydrolysis of an acetal (B89532) protecting group. If the aldehyde functionality is protected as an acetal during the synthesis to prevent unwanted side reactions, it can be deprotected under acidic conditions to reveal the aldehyde. acs.org
Catalytic Approaches in the Synthesis of Oxo-Aldehydes
Catalytic methods are at the forefront of modern organic synthesis due to their efficiency and selectivity. The hydroformylation reaction, also known as the oxo process, is a powerful method for converting alkenes into aldehydes. mt.comresearchgate.netwikipedia.org This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, typically catalyzed by rhodium or cobalt complexes. mt.comwikipedia.org
A potential catalytic route to 2,2-dimethyl-5-oxoheptanal could involve the hydroformylation of an unsaturated ketone precursor, such as 2,2-dimethylhept-1-en-5-one. The regioselectivity of the hydroformylation would be a critical factor to control.
Table 2: Potential Catalytic Synthesis of 2,2-Dimethyl-5-oxoheptanal
| Substrate | Reaction | Catalyst | Product |
|---|---|---|---|
| 2,2-Dimethylhept-1-en-5-one | Hydroformylation | Rhodium or Cobalt Complex | 2,2-Dimethyl-5-oxoheptanal |
Asymmetric hydroformylation has also been developed, which could be applied to generate chiral analogs of the target molecule. mt.com
Catalytic oxidation methods, as mentioned earlier, also play a crucial role. The use of transition metal catalysts, such as palladium or iridium, can enable the selective oxidation of alcohols to aldehydes and ketones under mild conditions. cmu.edunih.gov
Homogeneous Catalysis for Carbon-Carbon Bond Formation (e.g., hydroformylation concepts for aldehydes)
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of industrial organic synthesis. wikipedia.org Hydroformylation, also known as the oxo process, is a prime example of a large-scale homogeneous catalytic reaction that produces aldehydes from alkenes, carbon monoxide, and hydrogen. wikipedia.org This process is characterized by its 100% atom economy. nih.gov
While a direct hydroformylation to produce 2,2-dimethyl-5-oxoheptanal is not straightforward, this methodology is highly relevant for the synthesis of one of the key precursors, isobutyraldehyde (B47883). The hydroformylation of propylene, for instance, yields a mixture of n-butyraldehyde and isobutyraldehyde. wikipedia.org
Catalyst Systems and Conditions for Isobutyraldehyde Synthesis:
| Catalyst System | Ligands | Temperature (°C) | Pressure (atm) | Key Features |
| Cobalt-based | Typically unmodified cobalt carbonyls | 140-200 | High | Historical, lower selectivity for branched products. |
| Rhodium-based | Phosphine (B1218219) ligands (e.g., TPPTS) | 40-120 | 10-100 | High activity, milder conditions, ligand-tuning for selectivity. wikipedia.orgu-tokyo.ac.jp |
The regioselectivity of hydroformylation, leading to either linear or branched aldehydes, is a critical aspect. For the synthesis of isobutyraldehyde, catalysts and conditions that favor the formation of the branched isomer are desirable. google.com The development of rhodium catalysts with specific phosphine ligands has allowed for significant control over this selectivity. u-tokyo.ac.jp
Alternatively, a branched-selective hydroformylation of an appropriately substituted alkene could theoretically yield a precursor to 2,2-dimethyl-5-oxoheptanal. For example, the hydroformylation of 4,4-dimethyl-1-hexen-3-one could be envisioned, although this would require a highly specialized catalyst to achieve the desired regioselectivity and tolerate the ketone functionality.
Heterogeneous Catalysis in Functional Group Transformations (e.g., insights from aldehyde oxidation catalysis)
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling. uaic.ro While not the primary method for the initial C-C bond formation in our proposed Michael addition, heterogeneous catalysis can play a crucial role in related functional group transformations and alternative synthetic routes.
For instance, the crossed-aldol condensation of isobutyraldehyde with another aldehyde or ketone is a potential side reaction or an alternative pathway to related structures. google.com Heterogeneous catalysts, such as hydrotalcites and mixed metal oxides, have been investigated for their ability to promote aldol condensations. uaic.ro These solid base catalysts can be tuned to control the reaction selectivity and minimize side reactions. rsc.org
Examples of Heterogeneous Catalysts in Aldehyde Transformations:
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Hydrotalcites (e.g., KW2200) | Aldol Condensation | Acetaldehyde and Heptaldehyde | Solid base, ease of separation, potential for selectivity tuning. uaic.ro |
| Polymer-supported Poly(ethylene glycol) | Phase-Transfer Catalyst for Aldol Condensation | Isobutyraldehyde and Formaldehyde | Facilitates reaction between phases, can be recycled. mdpi.com |
| Iron-doped ZnO | Biginelli Reaction | Aldehydes, β-dicarbonyls, urea | Efficient for multicomponent reactions leading to heterocycles. |
Insights from the field of aldehyde oxidation are also relevant. While our target molecule contains an aldehyde, preventing its over-oxidation to a carboxylic acid is crucial. The use of selective heterogeneous oxidation catalysts could be employed in post-synthesis modifications of the target molecule or its derivatives.
Principles of Sustainable Synthesis and Green Chemistry in the Production of 2,2-Dimethyl-5-oxoheptanal
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsdr.org These principles are highly relevant to the synthesis of 2,2-dimethyl-5-oxoheptanal.
Atom Economy: The proposed Michael addition is an addition reaction, which is inherently atom-economical as all atoms of the reactants are incorporated into the product. masterorganicchemistry.com This contrasts with substitution or elimination reactions that generate byproducts. Hydroformylation, as mentioned earlier, is another prime example of a 100% atom-economical reaction. nih.gov
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with more environmentally benign alternatives. For Michael addition reactions, water and polyethylene (B3416737) glycol (PEG) have been successfully employed as solvents. ijsdr.orgrsc.org These solvents are non-toxic, non-flammable, and in the case of PEG, can be recycled. rsc.org
Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a fundamental principle of green chemistry. Catalysts allow for reactions to occur under milder conditions, with higher selectivity, and with lower energy consumption. The catalytic methods discussed in the previous sections all contribute to a greener synthesis. Heterogeneous catalysts, in particular, offer the advantage of easy separation and reuse, minimizing waste. mdpi.com
Renewable Feedstocks: While the proposed synthesis starts from petrochemical-derived materials, a long-term goal of green chemistry is the utilization of renewable feedstocks. Research into the conversion of biomass into valuable chemical intermediates could one day provide a sustainable source for the precursors of 2,2-dimethyl-5-oxoheptanal.
Investigations into Nucleophilic Addition Reactions at Distinct Carbonyl Centers
Nucleophilic addition is a characteristic reaction of carbonyl compounds. uomustansiriyah.edu.iqwikipedia.org The electrophilic carbon of the carbonyl group is susceptible to attack by electron-rich nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In 2,2-dimethyl-5-oxoheptanal, the presence of both an aldehyde and a ketone group raises questions of chemoselectivity.
Differential Reactivity and Selectivity of Aldehyde Carbonyl vs. Ketone Carbonyl
In general, aldehydes are more reactive towards nucleophiles than ketones. uomustansiriyah.edu.iqlibretexts.org This enhanced reactivity is attributed to two primary factors:
Electronic Effects: Aldehydes possess only one alkyl group attached to the carbonyl carbon, whereas ketones have two. Alkyl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. Ketones, with two such groups, are therefore less reactive than aldehydes, which have only one. pressbooks.pub
Steric Effects: The single alkyl group and a smaller hydrogen atom on the aldehyde carbonyl result in less steric hindrance for an incoming nucleophile compared to the two bulkier alkyl groups on a ketone. libretexts.orgkhanacademy.orgpressbooks.pub
In the case of 2,2-dimethyl-5-oxoheptanal, the aldehyde at the C1 position would be the predicted site of nucleophilic attack under most conditions. However, the presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance around the aldehyde. This could potentially diminish its inherent reactivity advantage over the ketone at C5. The ketone, while electronically less reactive, is sterically more accessible than a typical internal ketone. The selectivity of a given nucleophilic addition would therefore depend on the balance between the electronic preference for the aldehyde and the steric demands of the nucleophile.
Table 1: Predicted Relative Reactivity of Carbonyl Centers in 2,2-Dimethyl-5-oxoheptanal towards Nucleophiles of Varying Steric Bulk.
| Nucleophile | Predicted Major Site of Attack | Rationale |
| Small (e.g., CN⁻, H⁻) | Aldehyde (C1) | Electronic factors favoring the more electrophilic aldehyde outweigh the moderate steric hindrance. |
| Medium (e.g., CH₃MgBr) | Mixture of C1 and C5 attack | Steric hindrance at C2 becomes more significant, making the ketone a more competitive reaction site. |
| Bulky (e.g., (CH₃)₃CO⁻K⁺) | Ketone (C5) | Severe steric hindrance at C1 would likely favor attack at the more accessible ketone carbonyl. |
Stereochemical Outcomes of Nucleophilic Additions
Nucleophilic addition to either the aldehyde or the ketone carbonyl group of 2,2-dimethyl-5-oxoheptanal results in the formation of a new chiral center, as the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.orglibretexts.org The stereochemical outcome of the reaction depends on the facial selectivity of the nucleophilic attack (i.e., from the Re or Si face of the carbonyl).
For the aldehyde at C1, the approach of a nucleophile is influenced by the adjacent C2 quaternary center. While the acyclic nature of the molecule allows for conformational flexibility, the bulky gem-dimethyl group can create a sterically biased environment, potentially leading to modest diastereoselectivity. For the ketone at C5, the stereochemical outcome is less predictable without a directing group, and attacks from either face could lead to a racemic or near-racemic mixture of alcohol products. libretexts.org The use of chiral reagents or catalysts would be necessary to achieve high levels of stereocontrol.
Exploration of Tandem Reactions Involving Multiple Carbonyl Sites
The presence of two carbonyl groups within the same molecule opens up possibilities for tandem or cascade reactions, where an initial reaction at one site triggers a subsequent transformation at the other. acs.orgresearchgate.netacs.org For example, the reaction with a bifunctional nucleophile, such as a diol or a diamine, could lead to the formation of cyclic acetals or aminals, potentially bridging the C1 and C5 positions if ring strain permits.
A more common strategy involves a sequential approach. One carbonyl group could be selectively protected, allowing for a specific reaction at the other. Subsequent deprotection and a second, different reaction could then be performed. Such strategies are fundamental in the synthesis of complex molecules where selective functional group manipulation is required. researchgate.netrsc.org
Studies of Intramolecular Cyclization Processes
As a 1,6-dicarbonyl compound, 2,2-dimethyl-5-oxoheptanal is an ideal substrate for intramolecular cyclization reactions, most notably the aldol condensation. libretexts.orglibretexts.org These reactions are powerful tools for the construction of cyclic molecules.
Aldol Condensation Variants and Product Diversification (e.g., drawing insights from related 6-oxoheptanal (B8601428) studies)
Under basic or acidic conditions, 2,2-dimethyl-5-oxoheptanal can undergo an intramolecular aldol reaction. The reaction begins with the formation of an enolate. The ketone carbonyl has two sets of α-hydrogens that can be deprotonated: at C4 and C6.
Enolate formation at C6: Deprotonation at the C6 methyl group generates a kinetic enolate which can then attack the more electrophilic aldehyde carbonyl (C1). This nucleophilic attack would result in the formation of a six-membered ring.
Enolate formation at C4: Deprotonation at the C4 methylene (B1212753) group would form the thermodynamic enolate. Subsequent attack on the aldehyde carbonyl would lead to a four-membered ring, which is generally less favored.
Studies on the closely related compound 6-oxoheptanal show that intramolecular aldol condensation overwhelmingly favors the formation of a five-membered ring (from attack of the C5-enolate on the C1-aldehyde) over a seven-membered ring. stackexchange.comadichemistry.comvaia.com By analogy, for 2,2-dimethyl-5-oxoheptanal, the formation of the six-membered ring via the C6-enolate is the most probable pathway, as six-membered rings are thermodynamically stable. The initial β-hydroxy carbonyl adduct can then undergo dehydration under the reaction conditions to yield a stable α,β-unsaturated cyclic ketone.
Table 2: Potential Intramolecular Aldol Condensation Pathways for 2,2-Dimethyl-5-oxoheptanal.
| Enolate Formation Site | Electrophilic Site | Ring Size of Product | Predicted Outcome |
| C6 (Ketone α-methyl) | C1 (Aldehyde) | 6-membered | Major product (thermodynamically favored ring size) |
| C4 (Ketone α-methylene) | C1 (Aldehyde) | 4-membered | Minor product (high ring strain) |
Influence of Steric and Electronic Factors on Ring Closure Thermodynamics and Kinetics
The thermodynamics and kinetics of the intramolecular cyclization are significantly influenced by the molecular structure.
Thermodynamics: The stability of the final ring product is a key thermodynamic driver. Six-membered rings are generally low in strain and are thermodynamically favored, supporting the C6-enolate pathway as the major route. magtech.com.cn
Kinetics: The rate of the cyclization reaction is influenced by several factors. Electronically, the high electrophilicity of the aldehyde carbonyl makes it a prime target for the intramolecular nucleophilic attack. uomustansiriyah.edu.iqpressbooks.pub Sterically, the gem-dimethyl group at the C2 position plays a critical role. This structural feature is known to accelerate intramolecular reactions through the Thorpe-Ingold effect (or gem-dimethyl effect). wikipedia.orglucp.netresearchgate.net This effect proposes that the presence of bulky groups on the carbon chain decreases the internal bond angle, bringing the reactive termini closer together and thus increasing the probability of a successful cyclization. nih.gov This kinetic acceleration would further favor the formation of the six-membered ring product from 2,2-dimethyl-5-oxoheptanal.
Formation of Polycyclic or Spirocyclic Adducts
The bifunctional nature of 2,2-dimethyl-5-oxoheptanal makes it a prime candidate for intramolecular reactions to form cyclic structures. The relative positions of the aldehyde and ketone groups (a 1,4-relationship) are conducive to the formation of five- or six-membered rings, which are thermodynamically favored.
Intramolecular aldol reactions are a probable pathway for this compound. jove.com In the presence of a base or acid, an enolate can form at the carbon alpha to one of the carbonyl groups and subsequently attack the other carbonyl group. jove.com Given the structure of 2,2-dimethyl-5-oxoheptanal, two primary enolates can be formed: at C4 (adjacent to the ketone) or at C6 (also adjacent to the ketone). The aldehyde carbonyl is generally more electrophilic than the ketone carbonyl due to the electron-donating nature of the alkyl groups surrounding the ketone. jove.com Therefore, the most likely intramolecular aldol reaction would involve the formation of an enolate at C4, which would then attack the more electrophilic aldehyde carbon (C1). This would lead to the formation of a five-membered ring.
Furthermore, the reaction of 1,3-dicarbonyl compounds with aldehydes can be promoted to form spirocyclic dihydrofuran and cyclopropane (B1198618) derivatives. nih.gov While 2,2-dimethyl-5-oxoheptanal is a 1,4-dicarbonyl compound, analogous principles of forming complex cyclic systems may apply under specific catalytic conditions. The formation of spiro compounds often involves a cascade of reactions, and the unique substitution pattern of 2,2-dimethyl-5-oxoheptanal could lead to novel spirocyclic architectures. nih.govmetu.edu.trresearchgate.netmdpi.combeilstein-journals.org
Oxidative and Reductive Transformations of 2,2-Dimethyl-5-oxoheptanal
The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, within the same molecule presents a significant challenge and opportunity for selective transformations. The differential reactivity of these groups allows for targeted oxidation or reduction under carefully controlled conditions.
The aldehyde group in 2,2-dimethyl-5-oxoheptanal is more susceptible to oxidation than the ketone group. This chemoselectivity can be exploited to synthesize the corresponding keto-carboxylic acid. Insights can be drawn from the oxidation of heptanal (B48729), a simple aliphatic aldehyde. nih.gov
Potassium permanganate (B83412) (KMnO4), when solubilized in non-aqueous solvents by crown ethers, is an effective oxidizing agent for aldehydes. najah.eduresearchgate.netnajah.edu Studies on heptanal have shown that the reaction proceeds via a mechanism where the permanganate ion adds to the aldehyde, ultimately yielding the carboxylate. najah.eduresearchgate.net This method is generally selective for aldehydes over other functional groups. Another approach involves the use of biocatalytic systems. Aldehyde dehydrogenases, for instance, offer a green and highly selective method for the oxidation of aldehydes to carboxylic acids under mild, aqueous conditions, utilizing molecular oxygen as the oxidant. uva.nl This enzymatic approach is particularly valuable for molecules with multiple oxidizable groups. uva.nl Furthermore, light-promoted, catalyst-free aerobic oxidation has been shown to convert aldehydes to carboxylic acids, a phenomenon first noted with heptanal decades ago. rsc.org
| Oxidation Method | Reagent/Catalyst | Key Features | Analogous System |
| Permanganate Oxidation | 18-crown-6-ether-solubilized KMnO4 | Effective in non-aqueous solvents, selective for aldehydes. najah.eduresearchgate.netnajah.edu | Heptanal najah.eduresearchgate.netnajah.edu |
| Biocatalytic Oxidation | Aldehyde Dehydrogenase | Green, highly chemoselective, mild aqueous conditions. uva.nl | Various aldehydes uva.nl |
| Photochemical Oxidation | Light/Air | Catalyst-free, environmentally benign. rsc.org | Heptanal, Dodecanal rsc.org |
| Copper-Catalyzed Oxidation | Cu(I)/O2 | Efficient for synthesizing α-keto aldehydes from α-hydroxy ketones. researchgate.netrsc.orgrsc.org | α-Hydroxy ketones researchgate.netrsc.orgrsc.org |
This table summarizes various methods for the selective oxidation of aldehydes, drawing insights from analogous systems relevant to 2,2-dimethyl-5-oxoheptanal.
The selective reduction of one carbonyl group in the presence of another is a cornerstone of synthetic chemistry. In 2,2-dimethyl-5-oxoheptanal, the more reactive aldehyde can be selectively reduced over the ketone.
Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that can exhibit high chemoselectivity under specific conditions. cdnsciencepub.com At low temperatures (-78°C) in solvent mixtures like methanol/dichloromethane, NaBH4 can reduce aldehydes with high selectivity in the presence of ketones. cdnsciencepub.com Another method involves using NaBH4 with sodium carbonate in water, which is proposed to form a less reactive bis-carbonate-borane complex that selectively reduces aldehydes. tandfonline.com For enantioselective reductions, chiral catalysts are employed. Oxazaborolidine-catalyzed reductions, for example, have been used for the highly enantioselective reduction of dicarbonyl compounds. nih.govacs.orgwikipedia.org These methods can provide access to chiral hydroxy-ketones or diols, depending on the stoichiometry and reaction conditions.
| Reduction Method | Reagent/Catalyst | Selectivity | Key Features |
| Chemoselective Reduction | NaBH4 at low temp | Aldehyde > Ketone | High selectivity achievable by controlling temperature and solvent. cdnsciencepub.com |
| Aqueous Chemoselective Reduction | NaBH4 / Na2CO3 (aq) | Aldehyde > Ketone | Mild, environmentally friendly conditions. tandfonline.com |
| Enantioselective Reduction | Oxazaborolidine / Catecholborane | Enantioselective | Produces chiral alcohols with high enantiomeric excess. nih.govacs.org |
| Asymmetric Reduction | Chiral Alkoxyaluminium Halides | Diastereo- and Enantioselective | Highly selective reagents for producing chiral alcohols. ias.ac.in |
This table presents various methods for the selective reduction of carbonyl groups, applicable to the differential reduction of the aldehyde and ketone moieties in 2,2-dimethyl-5-oxoheptanal.
Aldehydes and ketones can participate in radical reactions, often initiated by photolysis or by a radical initiator. libretexts.org The abstraction of the aldehydic hydrogen atom from 2,2-dimethyl-5-oxoheptanal would generate an acyl radical. This reactive intermediate can then participate in a variety of subsequent reactions, such as addition to alkenes. rsc.org The study of such radical reactions often involves mechanistic investigations to understand the complex reaction pathways, which can include cascade processes. asianpubs.org The formation of 1,4-dicarbonyl compounds, such as 2,2-dimethyl-5-oxoheptanal itself, can be achieved through radical coupling reactions. organic-chemistry.org
Gas-Phase and Photochemical Reaction Mechanisms of Carbonyl Compounds
The absorption of UV light can excite carbonyl compounds, leading to a variety of photochemical reactions. beilstein-journals.org Aliphatic aldehydes absorb light in the near-UV range (240-360 nm), promoting an electron from a non-bonding orbital on the oxygen to an anti-bonding π* orbital (n→π* transition). beilstein-journals.orgbg.ac.rs The resulting excited state can undergo several decay pathways.
The photolysis of aliphatic aldehydes like n-heptanal has been studied to understand their atmospheric chemistry. bg.ac.rsacs.orgtandfonline.comtandfonline.com Two primary photodissociation pathways are the Norrish Type I and Norrish Type II reactions. bg.ac.rs
Norrish Type I: This pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon, forming an alkyl radical and a formyl radical (HCO). For 2,2-dimethyl-5-oxoheptanal, this would lead to the formation of a 1,1-dimethyl-4-oxohexyl radical and an HCO radical.
Norrish Type II: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. This results in the formation of an enol and an alkene. For 2,2-dimethyl-5-oxoheptanal, γ-hydrogen abstraction by the aldehyde carbonyl would lead to the formation of an enol and 3,3-dimethyl-1-butene.
The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in a particular product. For n-heptanal, the total quantum yield for photolysis was found to be slightly dependent on pressure, with values around 0.31 to 0.36. bg.ac.rs The quantum yields for the formation of the HCO radical from n-heptanal photolysis have been determined at various wavelengths, with values typically in the range of 0.10 to 0.15. acs.org
| Photolysis Parameter | Value (for n-heptanal) | Reference |
| Total Quantum Yield (Φ_total) at 700 Torr | 0.31 ± 0.01 | bg.ac.rs |
| Total Quantum Yield (Φ_total) at 100 Torr | 0.36 ± 0.03 | bg.ac.rs |
| HCO Quantum Yield (Φ_HCO) at 305 nm | 0.14 ± 0.04 | acs.org |
| HCO Quantum Yield (Φ_HCO) at 310 nm | 0.15 ± 0.06 | acs.org |
| HCO Quantum Yield (Φ_HCO) at 315 nm | 0.10 ± 0.01 | acs.org |
| HCO Quantum Yield (Φ_HCO) at 320 nm | 0.11 ± 0.02 | acs.org |
This table shows the quantum yields for the photolysis of n-heptanal, providing an empirical basis for predicting the photochemical behavior of 2,2-dimethyl-5-oxoheptanal.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,2 Dimethyl 5 Oxoheptanal
Elucidation of Chemical Reactivity and Mechanistic Pathways
The presence of both an aldehyde and a ketone functional group, along with a substituted alkyl chain, suggests that 2,2-dimethyl-5-oxoheptanal will have a complex and multifaceted atmospheric chemistry. The dominant transformation process is expected to be its reaction with the hydroxyl radical. dss.go.thnist.gov This reaction proceeds via hydrogen atom abstraction, which can occur at several positions within the molecule:
Abstraction from the aldehydic group (-CHO): This is typically a rapid process for most aldehydes and leads to the formation of an acyl radical. copernicus.org
Abstraction from C-H bonds on the alkyl chain: For longer-chain aldehydes, H-atom abstraction from the carbon backbone becomes a competitive pathway. copernicus.orgcopernicus.org In the case of 2,2-dimethyl-5-oxoheptanal, this could occur at multiple sites along the heptanal (B48729) chain.
The subsequent reactions of the resulting alkyl or acyl radicals with molecular oxygen (O₂) lead to the formation of peroxy radicals (RO₂). The fate of these peroxy radicals is critical in determining the final product distribution and depends heavily on the concentration of nitrogen oxides (NOx). These pathways can lead to fragmentation, forming smaller volatile compounds, or functionalization, where oxygenated groups (e.g., hydroxyl, nitrate (B79036), carboxyl) are added to the carbon skeleton. copernicus.orgrsc.org
Insights can be drawn from the closely related compound 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH), a C10-oxo-aldehyde formed from the oxidation of limonene. dss.go.th Studies on IPOH show that its reaction with OH radicals is the dominant atmospheric loss process, with an estimated atmospheric lifetime of only a few hours. Reactions with NO₃ radicals are of minor importance, and the reaction with ozone (O₃) is negligible for the saturated alkyl parts of the molecule. dss.go.th
Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Analogue Compound 3-isopropenyl-6-oxoheptanal (IPOH)
| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Typical Atmospheric Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime | Source |
| OH Radical | (1.1 ± 0.3) x 10⁻¹⁰ | 2.0 x 10⁶ | ~2.5 hours | dss.go.th |
| NO₃ Radical | (2.6 ± 0.8) x 10⁻¹³ | 2.5 x 10⁸ | ~1.7 hours | dss.go.th |
| Ozone (O₃) | (8.3 ± 2.2) x 10⁻¹⁸ | 7.0 x 10¹¹ | ~16 days | dss.go.th |
| Note: Lifetimes are calculated as τ = 1/(k[X]), where [X] is the typical atmospheric concentration of the oxidant. The lifetime with respect to OH is most relevant for daytime conditions, while the NO₃ lifetime is relevant for nighttime. |
The oxidation of 2,2-dimethyl-5-oxoheptanal is highly likely to contribute to the formation of secondary organic aerosol (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form less volatile products that can partition from the gas phase into aerosol particles. rsc.orgmit.edu The addition of oxygen-containing functional groups (hydroxyl, carbonyl, carboxyl, nitrate) to a VOC generally decreases its vapor pressure. rsc.org
Given that 2,2-dimethyl-5-oxoheptanal already possesses two carbonyl groups, its oxidation products are expected to be of very low volatility. Research on the ozonolysis of 1-methylcyclohexene has identified 6-oxoheptanal (B8601428), a structural isomer of the target compound, as a product found in the particulate phase. oup.com The study also identified 6-oxoheptanoic acid as a particulate product, which is formed from the further oxidation of 6-oxoheptanal. oup.com This provides strong evidence that oxo-aldehydes of this size are efficient precursors to SOA.
Advanced Analytical Methodologies for Research on 2,2 Dimethyl 5 Oxoheptanal
Hyphenated Chromatographic-Mass Spectrometric Techniques for Structural Characterization and Quantification
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry. For a volatile compound like 2,2-dimethyl-5-oxoheptanal, the combination of gas chromatography and mass spectrometry is particularly potent.
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. copernicus.org In this method, a sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint.
For the analysis of a keto-aldehyde like 2,2-dimethyl-5-oxoheptanal, a typical GC-MS protocol would involve injection into a heated port to ensure complete volatilization. The separation would likely be performed on a non-polar or mid-polar capillary column. The electron impact (EI) ionization mode at 70 eV is standard for creating reproducible fragmentation patterns for library matching and structural elucidation. nih.gov While specific data for 2,2-dimethyl-5-oxoheptanal is not widely published, analysis of the related isomer, 2,4-dimethyl-5-oxo-heptanal, has been reported using a similar methodology. nih.gov
Table 1: Representative GC-MS Parameters for Analysis of Keto-Aldehydes
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Shimadzu GC-MS (Model QP-2010) | nih.gov |
| Column | Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film) | nih.gov |
| Carrier Gas | Helium (1 mL/min) | nih.gov |
| Injector Temp. | 250 °C | nih.gov |
| Oven Program | 60°C (2 min), ramp 5°C/min to 250°C (2 min), ramp 8°C/min to 310°C (5 min) | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |
| Detector Temp. | 290 °C | nih.gov |
This interactive table provides typical parameters used for the GC-MS analysis of compounds structurally similar to 2,2-dimethyl-5-oxoheptanal.
The analysis of carbonyl compounds at trace levels can be challenging due to their polarity and potential for thermal degradation. On-fibre derivatization (OFD) coupled with solid-phase microextraction (SPME) is an effective strategy to enhance sensitivity and selectivity. morana-rtd.comnih.gov
For aldehydes and ketones, a common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). morana-rtd.com In this procedure, the SPME fiber is first saturated with PFBHA and then exposed to the sample headspace. The carbonyl compounds, including 2,2-dimethyl-5-oxoheptanal, are adsorbed onto the fiber and react instantly to form more stable and less polar PFBHA-oxime derivatives. morana-rtd.com These derivatives exhibit improved chromatographic behavior and can be detected with high sensitivity, especially using an electron capture detector (ECD) or mass spectrometry. This method has been successfully applied to the analysis of carbonyls in various matrices, including air and water. morana-rtd.com Another common approach involves silylation, where reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert polar functional groups into more volatile trimethylsilyl (B98337) derivatives, which is particularly useful for compounds that are otherwise difficult to analyze by GC. nih.govmyfoodresearch.com
When 2,2-dimethyl-5-oxoheptanal is a component of a highly complex mixture, such as a natural product extract or an environmental sample, conventional one-dimensional GC may fail to provide adequate separation. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. copernicus.orgunito.it
GC×GC systems employ two columns of different selectivity (e.g., a non-polar column followed by a polar column) connected by a modulator. copernicus.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. The result is a two-dimensional chromatogram with compounds separated by volatility in the first dimension and polarity in the second. This technique provides immense peak capacity, enhanced resolution, and an increase in sensitivity due to the refocusing of analyte bands by the modulator. copernicus.orgresearchgate.net This structured separation is ideal for isolating target compounds like 2,2-dimethyl-5-oxoheptanal from a dense chemical background, facilitating more accurate identification and quantification. mdpi.com
High-Resolution Spectroscopic Approaches for Molecular Elucidation
While chromatographic methods are excellent for separation and initial identification, spectroscopic techniques are required for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous structural assignment of 2,2-dimethyl-5-oxoheptanal can be achieved.
¹H NMR would reveal the number and types of protons. Key expected signals include a triplet for the aldehyde proton (~9.6 ppm), a singlet for the six protons of the gem-dimethyl group, a quartet for the methylene (B1212753) protons adjacent to the ketone, and a triplet for the terminal methyl group of the ethyl ketone moiety.
¹³C NMR would identify all unique carbon atoms. Two signals in the carbonyl region would confirm the presence of the aldehyde (~204 ppm) and ketone (~210 ppm) functionalities.
Table 2: Predicted NMR Chemical Shifts (δ) for 2,2-Dimethyl-5-oxoheptanal in CDCl₃
| Atom Position (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 -H (Aldehyde) | ~9.6 (s, 1H) | ~204 |
| C2 (Quaternary) | - | ~45 |
| C2 -CH₃ (gem-dimethyl) | ~1.1 (s, 6H) | ~25 |
| C3 -H₂ | ~1.8 (t, 2H) | ~40 |
| C4 -H₂ | ~2.6 (t, 2H) | ~35 |
| C5 =O (Ketone) | - | ~210 |
| C6 -H₂ | ~2.4 (q, 2H) | ~36 |
| C7 -H₃ | ~1.0 (t, 3H) | ~8 |
This interactive table presents theoretical NMR data based on the known structure of the compound and standard chemical shift ranges.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of 2,2-dimethyl-5-oxoheptanal would be characterized by strong absorptions corresponding to its two carbonyl groups and various C-H bonds.
The most prominent features would be the C=O stretching vibrations. Because aldehydes and ketones absorb at slightly different frequencies, it may be possible to resolve two distinct peaks or a broadened peak in the 1700-1740 cm⁻¹ region. The aldehyde C=O stretch typically appears around 1725 cm⁻¹, while the aliphatic ketone C=O stretch is found near 1715 cm⁻¹. Another definitive feature for the aldehyde is the presence of two weak C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets).
Table 3: Expected FTIR Absorption Bands for 2,2-Dimethyl-5-oxoheptanal
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| ~2960 | C-H (sp³) | Stretch |
| ~2820, ~2720 | C-H (Aldehyde) | Stretch |
| ~1725 | C=O (Aldehyde) | Stretch |
| ~1715 | C=O (Ketone) | Stretch |
This interactive table summarizes the key vibrational frequencies expected for the functional groups within 2,2-dimethyl-5-oxoheptanal.
Advanced Mass Spectrometry Techniques (e.g., Direct Injection Mass Spectrometry (DIMS))
Advanced mass spectrometry (MS) techniques are indispensable for the sensitive and selective analysis of volatile and semi-volatile organic compounds like 2,2-Dimethyl-5-oxoheptanal. While traditional Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational method, it is often supplemented by direct-injection mass spectrometry (DIMS) for rapid, real-time analysis.
DIMS technologies allow for the direct introduction of gas or liquid samples into the mass spectrometer with minimal or no prior separation. This approach is valued for its high throughput and ability to monitor dynamic processes. Key DIMS techniques applicable to the analysis of aldehydes and ketones include Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS). These methods utilize soft chemical ionization, which minimizes fragmentation and often preserves the molecular ion, simplifying spectral interpretation. For a compound like 2,2-Dimethyl-5-oxoheptanal (C9H16O2, Molar Mass: 156.22 g/mol ), PTR-MS would be expected to generate a prominent protonated molecule [M+H]+ at an m/z of 157.
However, distinguishing between isobaric compounds—molecules with the same nominal mass, such as isomers or different compounds like aldehydes and ketones—can be a challenge for DIMS. researchgate.net To address this, techniques like two-stage PTR-MS have been developed to discriminate between such compounds. researchgate.net Furthermore, derivatization is a common strategy to enhance the detectability and chromatographic separation of carbonyl compounds. oup.com This involves reacting the aldehyde or ketone group with a specific reagent to form a more readily ionizable derivative.
Research on analogous compounds, such as the terpene oxidation product 3-isopropenyl-6-oxo-heptanal, demonstrates the utility of MS in identifying and quantifying complex oxo-aldehydes. In such studies, chemical ionization (CI) MS is often used to provide clear molecular ion information, which is crucial for initial identification. dss.go.th
Table 1: Illustrative Mass Spectrometry Data for the Analysis of a C9 Oxo-heptanal Analog
| Analytical Technique | Ionization Mode | Key Fragment Ions (m/z) | Research Application |
| GC-MS | Electron Ionization (EI) | 43, 55, 67, 107 | Identification of reaction products in atmospheric chemistry studies. dss.go.th |
| GC-MS | Chemical Ionization (CI) | 169 [M+H]+, 151 [M+H-H2O]+ | Confirmation of molecular weight and structural elucidation. dss.go.th |
| PTR-MS | Proton Transfer | 169 [M+H]+ | Real-time monitoring of volatile emissions from biological or chemical processes. |
Note: This table is illustrative and based on data for the related compound 3-isopropenyl-6-oxo-heptanal (IPOH), as specific detailed MS research on 2,2-dimethyl-5-oxoheptanal is not widely published.
Chemometric Applications in Analytical Data Analysis and Pattern Recognition
The analysis of complex mixtures containing 2,2-Dimethyl-5-oxoheptanal and other related volatile compounds generates vast datasets, especially when using hyphenated techniques like GC-MS. Chemometrics applies mathematical and statistical methods to extract maximum meaningful information from this chemical data. acs.orgnist.gov It is a powerful tool for modeling, classification, and pattern recognition. acs.org
Principal Component Analysis (PCA) is one of the most widely used chemometric tools for exploring and visualizing complex datasets. rsc.org PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). This allows for the identification of patterns, groupings, and outliers that might not be apparent otherwise. For instance, PCA can be used to differentiate between samples based on their volatile compound profiles, which could be influenced by different reaction conditions, raw materials, or process stages. chromatographyonline.com
In the context of analyzing dicarbonyl compounds, chemometrics can be used to:
Differentiate Samples: Distinguish between different batches of a product or reaction mixture based on the profile of ketones, aldehydes, and other volatiles. chromatographyonline.comresearchgate.net
Identify Key Markers: Pinpoint the specific compounds (variables) that are most significant in differentiating between sample groups.
Deconvolve Overlapping Signals: In spectroscopic analysis (like UV-VIS), chemometric methods can resolve overlapping spectra from different chemical forms, such as the keto-enol tautomers of β-diketones. mdpi.com
Table 2: Illustrative Application of PCA in Differentiating Reaction Batches
| Sample Batch | PC1 Score | PC2 Score | Grouping | Interpretation |
| Batch A-1 | -2.5 | 1.1 | Group 1 | Standard reaction conditions |
| Batch A-2 | -2.8 | 1.3 | Group 1 | Standard reaction conditions |
| Batch B-1 | 3.1 | -0.5 | Group 2 | Altered temperature profile |
| Batch B-2 | 3.5 | -0.7 | Group 2 | Altered temperature profile |
| Batch C-1 | -0.1 | -2.9 | Group 3 | Different catalyst used |
| Batch C-2 | 0.2 | -3.1 | Group 3 | Different catalyst used |
Note: This table is illustrative. The scores represent hypothetical outcomes from a PCA analysis where different reaction batches are clearly separated in the PC1 vs. PC2 scores plot, indicating significant differences in their chemical composition.
Development of Novel In Situ Spectroscopic Methods for Real-time Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving 2,2-Dimethyl-5-oxoheptanal requires the ability to monitor the process in real-time. In situ (in the reaction mixture) spectroscopic methods are ideal for this purpose as they provide continuous data without disturbing the reaction. researchgate.net Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly well-suited for monitoring reactions involving carbonyl compounds.
In situ FT-IR spectroscopy is highly sensitive to the characteristic stretching vibrations of carbonyl (C=O) groups, which occur in a distinct region of the infrared spectrum (typically 1650-1750 cm⁻¹). acs.org By tracking the intensity of the specific C=O absorption bands corresponding to the aldehyde and ketone moieties in 2,2-Dimethyl-5-oxoheptanal, one can monitor its formation or consumption throughout a reaction. The development of robust attenuated total reflection (ATR) and transmission probes has made it possible to apply FT-IR to a wide range of reaction conditions, including continuous flow processes. acs.orgstackexchange.com
In situ Raman spectroscopy offers complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C=O bond also gives a strong Raman signal. A key advantage of Raman spectroscopy is that water is a very weak Raman scatterer, making it an excellent choice for monitoring reactions in aqueous media. cdc.gov Furthermore, it can be used to monitor changes in solid-state or mechanochemical reactions. cdc.gov
The combination of these in situ methods allows for the creation of detailed reaction profiles, showing the concentration of reactants, intermediates, and products as a function of time. This data is invaluable for optimizing reaction conditions, elucidating reaction mechanisms, and ensuring process stability. rsc.org
Table 3: Illustrative Data from In Situ Spectroscopic Monitoring of a Reaction
| Reaction Time (minutes) | FT-IR Peak Intensity (arbitrary units) at 1725 cm⁻¹ (Aldehyde C=O) | Raman Peak Intensity (arbitrary units) at 1705 cm⁻¹ (Ketone C=O) | Deduced Concentration of 2,2-Dimethyl-5-oxoheptanal (µM) |
| 0 | 0.05 | 0.04 | 5 |
| 10 | 0.35 | 0.33 | 34 |
| 20 | 0.68 | 0.65 | 67 |
| 30 | 0.85 | 0.82 | 84 |
| 40 | 0.86 | 0.83 | 85 (Reaction Complete) |
Note: This table provides an illustrative example of how data from in situ spectroscopy could be used to track the formation of 2,2-Dimethyl-5-oxoheptanal over time. The peak positions are typical for aldehyde and ketone carbonyl groups.
Theoretical and Computational Chemistry Studies of 2,2 Dimethyl 5 Oxoheptanal
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are paramount in elucidating the fundamental electronic properties and energetic landscape of a molecule like 2,2-dimethyl-5-oxoheptanal. These approaches provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the ground-state properties of molecules. For 2,2-dimethyl-5-oxoheptanal, DFT calculations would be instrumental in determining key characteristics. This would involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to accurately model the system.
A systematic DFT study would yield optimized molecular geometries, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency calculations would not only confirm that the optimized structure corresponds to a true energy minimum but also allow for the prediction of its infrared (IR) spectrum.
Crucially, DFT would enable the calculation of various electronic properties to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability, while the spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. Further analysis of the molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting electron-rich (negatively charged) and electron-poor (positively charged) regions, thus predicting sites for intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Properties for 2,2-Dimethyl-5-oxoheptanal
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Influences intermolecular interactions and solubility |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would be dependent on the chosen level of theory.
Ab Initio Methods for Excited State and Transition State Analysis
While DFT is a workhorse for ground-state properties, ab initio methods, which are based on first principles without empirical parameterization, are often more suitable for studying excited states and transition states. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and Configuration Interaction (CI) provide a higher level of accuracy, albeit at a greater computational cost.
For 2,2-dimethyl-5-oxoheptanal, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like Equation-of-Motion Coupled-Cluster (EOM-CC) would be employed to investigate its electronic excited states. This would allow for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum, identifying the energies and characteristics of electronic transitions.
Furthermore, locating and characterizing transition states is fundamental to understanding reaction mechanisms. Ab initio methods are essential for accurately mapping the potential energy surface of a reaction involving 2,2-dimethyl-5-oxoheptanal, for instance, in an intramolecular aldol (B89426) reaction or its oxidation. By identifying the transition state structure and its associated energy barrier, one can predict the feasibility and kinetics of a given reaction pathway.
Molecular Modeling and Dynamics Simulations
Moving from the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational landscape of 2,2-dimethyl-5-oxoheptanal.
Conformational Analysis and Intramolecular Interactions
The flexible aliphatic chain of 2,2-dimethyl-5-oxoheptanal allows for a multitude of possible conformations. A thorough conformational analysis, likely initiated with a molecular mechanics force field (e.g., MMFF or AMBER) search followed by geometry optimization of low-energy conformers using DFT, is necessary. This would identify the most stable conformers and the energy differences between them.
Within these conformers, various intramolecular interactions can be identified and quantified. For instance, the potential for weak hydrogen bonds between the aldehyde proton and the keto oxygen, or other non-covalent interactions, could influence the preferred three-dimensional structure of the molecule. The Quantum Theory of Atoms in Molecules (QTAIM) could be applied to the electron density obtained from DFT calculations to characterize these interactions.
Reaction Pathway Prediction and Energy Barrier Determination
Molecular modeling is a powerful tool for predicting plausible reaction pathways. For a bifunctional molecule like 2,2-dimethyl-5-oxoheptanal, several intramolecular reactions could be envisaged. Computational methods can be used to explore the potential energy surfaces of these reactions to determine the most favorable pathways.
For electron transfer reactions, Marcus theory provides a theoretical framework for calculating the rate of electron transfer based on the Gibbs free energy of reaction and the reorganization energy. While direct applications of Marcus theory to 2,2-dimethyl-5-oxoheptanal are not documented, it represents a potential avenue for studying its redox chemistry, for example, in the context of its oxidation or reduction. The application of this theory would require the calculation of the geometries and energies of the reactant, product, and their corresponding ions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. While the development of a QSAR model requires a dataset of structurally related compounds with measured activity, the principles of QSAR can be hypothetically applied to understand the features of 2,2-dimethyl-5-oxoheptanal that might be important for a specific activity.
Application of Machine Learning Approaches in Predicting Reactivity and Selectivity
The prediction of chemical reactivity and selectivity is a foundational challenge in organic chemistry. For multifunctional molecules like Heptanal (B48729), 2,2-dimethyl-5-oxo-, which contains both an aldehyde and a ketone functional group, determining the site of a chemical attack is a nuanced problem. While expert chemists often rely on established principles—such as the generally higher electrophilicity of aldehydes compared to ketones—these heuristics can be oversimplified in complex substrates or under specific reaction conditions. Machine learning (ML) has emerged as a powerful tool to provide quantitative and accurate predictions by learning from vast amounts of chemical data. nih.gov
Although specific machine learning models dedicated exclusively to 2,2-dimethyl-5-oxoheptanal are not prominently featured in existing literature, the methodologies developed for other carbonyl-containing compounds are directly applicable. These computational approaches can predict the outcomes of reactions with high accuracy, often surpassing generalized chemical intuition. mit.edu The core of this predictive power lies in training algorithms on carefully chosen molecular descriptors that encode the electronic and steric properties of the molecule. mtsu.edu
For 2,2-dimethyl-5-oxoheptanal, the primary question of selectivity involves the two carbonyl carbons as potential electrophilic sites. An ML model would be designed to predict which of these sites is more susceptible to nucleophilic attack under a given set of reaction conditions. The development of such a model follows a structured workflow.
Research Findings and Predictive Modeling Workflow
Data Generation and Acquisition : The first step involves creating a comprehensive dataset. Since experimental data for a single, specific compound across numerous reactions can be scarce, this dataset is often generated using high-throughput quantum mechanical (QM) calculations, such as Density Functional Theory (DFT). nih.govjournalirjpac.com For 2,2-dimethyl-5-oxoheptanal, this would entail calculating the properties of the molecule and its transition states when reacting with a diverse library of nucleophiles (e.g., hydrides, organometallics, enolates). Alternatively, data can be mined from large-scale reaction databases like Reaxys, which contain millions of recorded transformations. acs.org
Feature Engineering and Descriptor Selection : The success of an ML model hinges on the quality of its input features (descriptors). For predicting the reactivity of the two carbonyl groups in 2,2-dimethyl-5-oxoheptanal, relevant descriptors would be calculated for each potential reaction site. These features aim to capture the key physical and chemical factors governing reactivity. rsc.org Atom-based ML models, for instance, can predict nucleophilicity and electrophilicity by calculating properties like methyl cation affinities (MCAs) and methyl anion affinities (MAAs). rsc.org
A hypothetical set of quantum chemical descriptors for the two electrophilic centers of 2,2-dimethyl-5-oxoheptanal is presented below. These descriptors are crucial inputs for a predictive model.
| Feature | Aldehyde Carbon (C1) | Ketone Carbon (C5) | Rationale for Inclusion |
| LUMO Energy (eV) | -1.5 | -1.2 | Lower LUMO energy indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| Mulliken Partial Charge | +0.35 | +0.28 | A more positive charge suggests a stronger electrostatic attraction for nucleophiles. |
| Steric Hindrance Index | 1.2 | 2.5 | A lower value indicates less steric crowding, making the site more accessible to reactants. |
| ¹³C NMR Chemical Shift (ppm) | ~202 | ~210 | The chemical shift can correlate with the electronic environment of the carbonyl carbon. |
Model Training and Validation : With a dataset and selected features, various ML algorithms can be trained. Common choices include artificial neural networks (ANNs), random forests, and support vector machines. mtsu.edu The model learns the complex, nonlinear relationships between the input descriptors and the observed reaction outcome (i.e., selectivity). For example, a model could be trained to predict the energy barrier for a nucleophile to attack the aldehyde versus the ketone. The reaction pathway with the lower predicted barrier would be the favored one. nih.gov The model's predictive accuracy is rigorously evaluated using cross-validation techniques on data it has not seen during training. acs.org
Prediction of Reactivity and Selectivity : Once trained, the model can be used to predict the major product of a reaction involving 2,2-dimethyl-5-oxoheptanal with high confidence. For instance, in a reduction reaction using sodium borohydride (B1222165) (NaBH₄), the model would weigh the higher intrinsic electrophilicity of the aldehyde against any competing steric or solvent effects to predict the ratio of the resulting diol products. This moves beyond simple qualitative rules to provide quantitative predictions. rsc.org
The following table provides a simulated output from a hypothetical, well-trained ML model, demonstrating its potential application in predicting the selectivity of various reactions involving 2,2-dimethyl-5-oxoheptanal.
| Nucleophile | Solvent | Predicted Major Product | Predicted Selectivity (%) |
| NaBH₄ | Methanol | Attack at Aldehyde (C1) | 95 |
| CH₃MgBr | Diethyl Ether | Attack at Aldehyde (C1) | 88 |
| (CH₃)₃C-Li | Hexane | Attack at Aldehyde (C1) | 65 |
| Wittig Reagent (Ph₃P=CH₂) | THF | Attack at Aldehyde (C1) | >99 |
| Ammonia (in situ imine formation) | Ethanol | Attack at Aldehyde (C1) | 92 |
The development and application of such machine learning models represent a significant step forward in predictive chemistry. nih.gov They enable chemists to forecast reaction outcomes with greater accuracy, screen for optimal reaction conditions, and design synthetic routes more efficiently, even for complex molecules with multiple reactive sites like 2,2-dimethyl-5-oxoheptanal.
Exploration of 2,2 Dimethyl 5 Oxoheptanal in Interdisciplinary Research Applications
Role as a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Natural Products and Advanced Pharmaceutical Scaffolds
2,2-Dimethyl-5-oxoheptanal is a bifunctional molecule containing both an aldehyde and a ketone, making it a valuable intermediate in the intricate world of organic synthesis. This dual reactivity allows chemists to perform selective chemical transformations, a key strategy in building the complex carbon skeletons of natural products and advanced pharmaceutical scaffolds. For example, related keto-aldehydes, such as 7-(3,5-dimethyl-4-isoxazolyl)-5-oxoheptanal, have been utilized as precursors in the synthesis of isoxazolyl derivatives, which are important intermediates for the total synthesis of steroids. vulcanchem.comgoogle.com In these multi-step syntheses, one carbonyl group can be chemically altered while the other remains available for subsequent reactions, a testament to the versatility of such building blocks. While direct synthesis of a specific major natural product using 2,2-dimethyl-5-oxoheptanal is not prominently documented, its structural motif is representative of intermediates used in complex synthesis. For instance, the synthesis of Carolacton, a potent biofilm inhibitor, involves a similar keto-aldehyde intermediate, (R)-7-((S)-4-benzyl-2-oxooxazolidin-3-yl)-2-methyl-7-oxoheptanal. thieme-connect.com
The general strategy for using such bifunctional compounds involves:
Selective Protection: One of the carbonyl groups (usually the more reactive aldehyde) is protected to prevent it from reacting.
Transformation: The unprotected ketone is then modified through reactions like Grignard additions, Wittig reactions, or reductions.
Deprotection and Further Functionalization: The protecting group is removed from the aldehyde, which can then undergo further reactions like oxidation to a carboxylic acid, reductive amination, or olefination.
This controlled, stepwise approach is fundamental in constructing the highly specific and often stereochemically complex architectures of medicinally important molecules.
Building Block for Novel Materials, Ligands, and Polymers
The presence of two distinct carbonyl functional groups in 2,2-Dimethyl-5-oxoheptanal makes it a candidate for creating novel materials, ligands, and polymers. Bifunctional aldehydes, such as glyoxal (B1671930) and glutaraldehyde, are well-known crosslinking agents used to improve the properties of materials like paper by reacting with hydroxyl groups in cellulose. researchgate.netresearchgate.netzendy.io Similarly, 2,2-dimethyl-5-oxoheptanal could be incorporated into polymer chains.
Ketone and aldehyde functionalities are known to participate in polymerization reactions. While ketones are generally less reactive, aldehydes readily form polymers. wordpress.com Post-polymerization modification (PPM) presents a powerful strategy where a polymer with a reactive aldehyde or ketone handle can be further functionalized. wiley.com For example, polymers containing ketone groups can be synthesized and then readily conjugated with other molecules, such as those containing aminooxy groups, to create functional materials. nih.gov A polymer incorporating 2,2-dimethyl-5-oxoheptanal could have its ketone and aldehyde groups sequentially modified to introduce different functionalities onto the same polymer backbone. wiley.comnih.gov The gem-dimethyl group at the α-position to the aldehyde could also impart specific physical properties, such as increased rigidity, to the resulting polymer.
In coordination chemistry, the carbonyl groups can act as binding sites for metal ions, making the molecule a precursor for synthesizing new ligands. These ligands can then form metal complexes with potential applications in catalysis or materials science.
Investigation of Biological Activity Mechanisms at a Molecular Level
Antioxidative Mechanisms and Inhibition of Oxidative Processes (e.g., insights from aldehyde oxidation studies)
The biological activity of aldehydes is complex; they are products of oxidative stress but can also participate in antioxidant processes. tandfonline.com The aldehyde group in 2,2-dimethyl-5-oxoheptanal can be oxidized to a carboxylic acid, a fundamental reaction in biological systems often catalyzed by aldehyde dehydrogenase (ALDH) enzymes. creative-proteomics.comnih.govrsc.org This oxidation allows the aldehyde to act as a reducing agent, potentially neutralizing reactive oxygen species (ROS). However, the accumulation of aldehydes can also lead to cellular damage by forming adducts with proteins and DNA. nih.govresearchgate.net
| Antioxidant Mechanism Insight | Implication for 2,2-Dimethyl-5-oxoheptanal | Relevant Compounds |
| Enzymatic Oxidation | Can be metabolized by ALDH, potentially mitigating its own toxicity. creative-proteomics.comnih.gov | Endogenous Aldehydes |
| Direct Radical Scavenging | Aldehyde group can be oxidized, acting as a reducing agent. mdpi.com | Protocatechuic Aldehyde |
| Pro-oxidant Effects | Can form adducts with biomolecules, contributing to cellular stress. nih.govresearchgate.net | Reactive Aldehydes (e.g., 4-HNE) |
Antimicrobial Modalities and Structure-Activity Relationship Investigations (e.g., insights from volatile compounds in extracts)
Aldehydes, particularly those found in the essential oils of plants, are known for their antimicrobial properties. nih.govbohrium.com Compounds like cinnamaldehyde (B126680) and various fatty aldehydes (hexanal, decanal) exhibit broad-spectrum activity against bacteria and fungi. nih.govcabidigitallibrary.org The general mechanism is thought to involve the disruption of microbial cell membranes due to the lipophilic nature of the aldehyde's hydrocarbon chain, allowing it to intercalate into the lipid bilayer and increase its permeability. bohrium.commst.edu
Structure-activity relationship (SAR) studies are crucial for understanding and optimizing antimicrobial potency. unilag.edu.ngtandfonline.com Key factors include:
Chain Length: The balance between the hydrophilic (polar carbonyl group) and hydrophobic (nonpolar alkyl chain) parts of the molecule is critical for activity. mst.edu
Functional Groups: The presence and position of other groups on the molecule can significantly impact its efficacy. unilag.edu.ng For example, studies on Schiff bases derived from substituted benzaldehydes showed that electron-donating groups enhanced antibacterial activity compared to electron-withdrawing groups. unilag.edu.ng
Lipophilicity: A compound's ability to partition into the cell membrane is a key determinant of its antimicrobial effect. tandfonline.com
For 2,2-dimethyl-5-oxoheptanal, its C7 backbone provides lipophilicity, while the two carbonyl groups offer polar interaction sites. The gem-dimethyl group could influence its interaction with the microbial membrane. SAR studies comparing it to simpler aldehydes like heptanal (B48729) or other keto-aldehydes would be needed to determine its specific antimicrobial profile.
| Compound Class | Example | Typical Minimum Inhibitory Concentration (MIC) |
| Aryldisulfonamides | Compound 9 (a sulfonyl hydrazide) | 42 µg/mL against E. coli tandfonline.com |
| 4-Aminoquinoline Hybrids | Compound HD6 | 8–128 µg/mL against various strains mdpi.com |
| Green Leaf Volatiles | Trans-2-decenal | 250-500 µg/mL against S. aureus cabidigitallibrary.org |
Role in Endogenous Metabolic Pathways and Biomarker Discovery Research (e.g., insights from heptanal as a biomarker)
Aldehydes are endogenously produced in biological systems, primarily through the oxidative stress-induced peroxidation of lipids in cell membranes. creative-proteomics.comresearchgate.netnih.gov The structurally related compound, heptanal, is a known product of the oxidation of fatty acids like oleic and linoleic acid and has been investigated as a potential biomarker for several diseases. cmdm.twnih.gov Elevated levels of heptanal have been detected in the exhaled breath of patients with lung cancer and Chronic Obstructive Pulmonary Disease (COPD). cmdm.twresearchgate.netebi.ac.uknih.gov
Given that 2,2-dimethyl-5-oxoheptanal is a keto-aldehyde, it could potentially arise from the oxidation of more complex, branched-chain lipids. The generation of endogenous aldehydes is a key event in cellular damage pathways, as these reactive molecules can form adducts with DNA and proteins, leading to mutations and loss of protein function. researchgate.netscielo.br The body has detoxification pathways, such as oxidation by aldehyde dehydrogenases, to manage these reactive species. creative-proteomics.comscielo.br
The unique structure of 2,2-dimethyl-5-oxoheptanal could make it a highly specific biomarker if its formation is linked to a particular metabolic dysfunction or disease state. Its detection in biological fluids like blood, urine, or exhaled breath could serve as a non-invasive diagnostic tool. However, research would first need to establish its presence in vivo and correlate its levels with specific pathological conditions.
| Biomarker | Associated Condition(s) | Sample Type |
| Heptanal | Lung Cancer, COPD, COVID-19 cmdm.twresearchgate.netebi.ac.uk | Exhaled Breath, Blood, Saliva cmdm.twnih.gov |
| Hexanal | Lung Cancer ebi.ac.uknih.gov | Blood, Saliva nih.gov |
| Malondialdehyde (MDA) | General Oxidative Stress creative-proteomics.com | Various Tissues/Fluids |
| 4-Hydroxynonenal (4-HNE) | Oxidative Stress, Colorectal Cancer Risk tandfonline.commdpi.com | Plasma |
Future Prospects and Emerging Research Frontiers for 2,2 Dimethyl 5 Oxoheptanal
Innovations in Green and Sustainable Synthetic Methodologies for Oxo-Aldehydes
The chemical industry is increasingly shifting towards environmentally benign synthetic processes, and the synthesis of oxo-aldehydes is no exception. Future research will likely focus on developing greener methods for producing compounds like 2,2-dimethyl-5-oxoheptanal, moving away from traditional, often hazardous, reagents and reaction conditions.
Key areas of innovation include:
Catalytic Oxidations: A significant challenge in green oxidation is preventing the over-oxidation of alcohols to carboxylic acids. researchgate.netelsevierpure.com Modern methods are exploring the use of molecular oxygen or hydrogen peroxide as terminal oxidants, which are inherently more environmentally friendly. researchgate.netelsevierpure.com The development of selective catalysts, potentially based on earth-abundant metals, will be crucial. For instance, heterogeneous catalysts are being designed for the aerobic oxidation of alcohols, offering the advantage of easy separation and recyclability. researchgate.net
Oxo Synthesis (Hydroformylation): The hydroformylation of alkenes, also known as the oxo process, is a cornerstone of industrial aldehyde synthesis. wikipedia.orgalmerja.net Future advancements will likely focus on developing more efficient and selective catalysts, such as those based on rhodium complexes, which can operate under milder conditions and favor the formation of linear aldehydes. almerja.netresearchgate.net Research into aqueous-phase catalysis for hydroformylation is also a promising avenue for creating more sustainable processes. almerja.net
Waste Valorization: Green chemistry also emphasizes the use of renewable feedstocks and the conversion of waste into valuable chemicals. Future synthetic routes to oxo-aldehydes might involve the transformation of biomass-derived platform molecules.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis of oxo-aldehydes can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste.
A comparative look at traditional versus emerging green synthesis methodologies is presented below:
| Feature | Traditional Synthesis | Green and Sustainable Synthesis |
| Oxidizing Agents | Stoichiometric, often toxic, heavy metal-based oxidants. | Catalytic amounts of reagents with O2 or H2O2 as the terminal oxidant. researchgate.netelsevierpure.com |
| Solvents | Volatile organic compounds (VOCs). | Water, supercritical fluids, or solvent-free conditions. mdpi.com |
| Catalysts | Often homogeneous catalysts that are difficult to recover. | Heterogeneous, recyclable catalysts. researchgate.net |
| Energy Input | High temperatures and pressures. | Milder reaction conditions, use of alternative energy sources (e.g., microwaves, ultrasound). |
| Waste Generation | Significant production of hazardous waste. | Minimal waste generation, aiming for atom economy. nih.gov |
Deeper Mechanistic Understanding of Complex Transformation Pathways and Selectivity Control
The dual reactivity of the aldehyde and ketone groups in 2,2-dimethyl-5-oxoheptanal presents both a challenge and an opportunity for synthetic chemists. A profound understanding of the mechanisms governing its reactions is essential for controlling selectivity and developing novel synthetic applications.
Future research will likely delve into:
Chemoselectivity: Developing reactions that selectively target either the aldehyde or the ketone group is a primary objective. For example, certain nucleophiles will preferentially attack the more electrophilic aldehyde carbon. chemguide.co.uk Understanding the subtle electronic and steric factors that govern this selectivity will be key.
Reaction Mechanisms: Detailed mechanistic studies, often employing kinetic analysis and isotopic labeling, will be crucial for elucidating the pathways of complex transformations. For instance, understanding the mechanism of aldehyde deformylation reactions catalyzed by metal–dioxygen complexes can provide insights into biological processes and inspire the development of new catalysts. nih.gov
Stereoselectivity: For chiral oxo-aldehydes, controlling the stereochemical outcome of reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The development of new chiral catalysts and reagents will be a major focus.
Tandem Reactions: The presence of two carbonyl groups allows for the design of tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.
Development of Advanced Analytical Techniques for Trace Analysis and In-situ Monitoring
As the applications of oxo-aldehydes expand, particularly in biological and environmental contexts, the need for highly sensitive and selective analytical methods for their detection and quantification becomes increasingly critical.
Emerging frontiers in this area include:
Hyphenated Chromatographic Techniques: The coupling of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) is a powerful tool for the analysis of complex mixtures of carbonyl compounds. mdpi.comresearchgate.net These techniques offer excellent separation and identification capabilities. mdpi.comresearchgate.net
Spectroscopic Methods: Advanced spectroscopic techniques are continually being developed for carbonyl analysis. patsnap.com Infrared (IR) spectroscopy is a standard tool for identifying carbonyl groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. patsnap.com
Derivatization Strategies: To enhance the sensitivity and selectivity of detection, especially in biological and environmental samples, derivatization reagents are often employed. mdpi.com For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with carbonyl compounds to form stable hydrazones that can be readily analyzed by HPLC-UV. nih.gov
In-situ Monitoring: The ability to monitor reactions in real-time is invaluable for optimizing reaction conditions and understanding reaction kinetics. Techniques like process analytical technology (PAT), which can include in-situ IR or Raman spectroscopy, are becoming more prevalent in chemical manufacturing.
Online Mass Spectrometry: Techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) allow for the online monitoring of volatile organic compounds, including aldehydes, in the gas phase, which is particularly relevant for atmospheric and environmental studies. researchgate.netrsc.org
| Analytical Technique | Principle | Application for Oxo-Aldehydes |
| GC-MS/LC-MS | Separation by chromatography followed by mass-based detection. mdpi.comresearchgate.net | Identification and quantification in complex mixtures. mdpi.comresearchgate.net |
| HPLC-UV with Derivatization | Chromatographic separation of derivatized analytes with UV detection. nih.gov | Sensitive detection in biological and environmental samples. nih.gov |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. patsnap.com | Detailed structural elucidation. patsnap.com |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. patsnap.com | Functional group identification and reaction monitoring. patsnap.com |
| PTR-MS | Soft ionization mass spectrometry for real-time analysis of volatile compounds. researchgate.netrsc.org | In-situ monitoring of gas-phase reactions and environmental analysis. researchgate.netrsc.org |
Integration of Computational and Experimental Approaches for Predictive Chemistry and Material Design
The synergy between computational chemistry and experimental work is revolutionizing chemical research. For a molecule like 2,2-dimethyl-5-oxoheptanal, computational methods can provide invaluable insights that guide and accelerate experimental studies.
Key areas of integration include:
Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the activation energies for different competing reactions. nih.gov This allows chemists to anticipate the outcome of a reaction and design experiments to favor the desired product.
Understanding Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the characterization of new compounds.
Force Field Development: For larger systems and longer timescale simulations, molecular mechanics (MM) force fields are employed. The development of accurate force fields for carbonyl compounds is essential for modeling their conformational behavior and intermolecular interactions.
Materials Design: By understanding the structure-property relationships of oxo-aldehydes, computational tools can be used to design new materials with specific properties, such as polymers or liquid crystals.
Unveiling Novel Biological Roles and Mechanistic Implications of Multifunctional Carbonyl Compounds in Biological Systems
Carbonyl compounds are ubiquitous in biology, playing crucial roles in metabolism, signaling, and the structure of biomolecules. csbsju.edulibretexts.org While the specific biological roles of 2,2-dimethyl-5-oxoheptanal are yet to be determined, its structure as a multifunctional carbonyl compound suggests it could have interesting biological activities.
Future research in this area may focus on:
Metabolic Pathways: Investigating whether 2,2-dimethyl-5-oxoheptanal or similar compounds are intermediates or byproducts of metabolic pathways. Reactive carbonyl species (RCS) are known to be generated from the oxidation of carbohydrates, lipids, and amino acids. nih.gov
Cell Signaling: Some reactive carbonyl species act as signaling molecules, modulating cellular processes. nih.gov Research could explore whether 2,2-dimethyl-5-oxoheptanal can influence cell signaling pathways.
Toxicity and Disease: An excess of reactive carbonyl species can lead to "carbonyl stress," which is implicated in a variety of diseases. nih.gov Understanding the potential toxicity of multifunctional carbonyl compounds is an important area of research.
Biomarker Discovery: Certain aldehydes have been identified as potential biomarkers for diseases such as cancer. nih.gov Future studies could investigate the potential of 2,2-dimethyl-5-oxoheptanal as a biomarker.
The study of multifunctional carbonyl compounds like 2,2-dimethyl-5-oxoheptanal is at the forefront of chemical research. Advances in sustainable synthesis, a deeper mechanistic understanding, sophisticated analytical techniques, and the integration of computational and experimental approaches will undoubtedly unlock new applications and a greater appreciation for the diverse roles of these fascinating molecules in both chemistry and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
